Isophytol

Catalog No.
S568847
CAS No.
505-32-8
M.F
C20H40O
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophytol

CAS Number

505-32-8

Product Name

Isophytol

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3

InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

Solubility

Very soluble in benzene, ether, ethanol

Synonyms

isophytol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

Precursor for Vitamin Synthesis

Isophytol serves as a crucial precursor for synthesizing vitamins E and K1. This process involves attaching the isophytol tail to the respective vitamin chromanol ring, forming the final vitamin molecule. Research delves into optimizing these synthetic pathways to improve efficiency and cost-effectiveness for large-scale vitamin production [].

Source

[] Isophytol | C20H40O | CID 10453 - PubChem: )

Biomarker for Lipid Peroxidation

Isophytol's susceptibility to oxidation makes it a potential biomarker for lipid peroxidation, a process associated with oxidative stress and various pathological conditions. Studies investigate measuring isophytol levels in biological samples like blood or tissues as an indicator of oxidative damage and potential disease progression [].

Source

[] Isophytol: A Biomarker of Oxidative Stress?: )

Research in Cannabinoid Delivery Systems

Recent research explores the potential of isophytol as a carrier molecule for cannabinoids, like cannabidiol (CBD). Studies investigate the effectiveness of isophytol-based delivery systems in enhancing cannabinoid bioavailability and targeting specific tissues within the body.

Source

Isophytol-Based Delivery Systems for Cannabidiol (CBD): A Review: )

Isophytol is a terpenoid alcohol characterized by its clear oily liquid form at room temperature. It has a chemical formula of C20H40OC_{20}H_{40}O and is poorly soluble in water, with a solubility of approximately 5.8 mg/L at 25 °C. The compound has a boiling point of 313 °C and a density of 0.846 g/cm³ at 20 °C . Isophytol is naturally found in various plant species and red algae, although its concentrations are typically low. It plays a significant role as an intermediate in the synthesis of vitamins E and K1, accounting for over 99% of its industrial use .

, primarily involving hydrogenation and alkyne addition. The synthesis begins with the combination of acetylene and acetone to produce 3-methyl-1-butyn-3-ol, which is then hydrogenated to form 3-methyl-1-buten-3-ol. Subsequent reactions involve creating acetoacetate and thermal reactions to yield 2-methyl-2-hepten-6-one. The process includes multiple steps of adding acetylene and isopropenyl methyl ether, ultimately leading to the formation of isophytol through hydrogenation .

Isophytol exhibits various biological activities, including antioxidant properties that are beneficial for human health. Its role as a precursor in the biosynthesis of vitamin E contributes to its significance in protecting cell membranes from oxidative damage. Additionally, studies have indicated that isophytol may possess anti-inflammatory effects, although more research is needed to fully understand its mechanisms and potential therapeutic uses .

The synthesis of isophytol can be achieved through multiple methods:

  • Total Chemical Synthesis: This involves several steps starting from acetylene and acetone, leading through intermediates like pseudoionone to produce isophytol.
  • Cross-Coupling Reactions: Recent studies have explored using Grignard reagents in combination with protected allylic chlorides to synthesize isophytol efficiently .
  • Natural Extraction: Although less common due to low concentrations in natural sources, isophytol can be extracted from certain plants and algae .

Isophytol finds applications across various industries:

  • Fragrance Industry: It is extensively used as a fragrance ingredient in perfumes, cosmetics, and personal care products.
  • Nutraceuticals: As an intermediate for synthesizing vitamins E and K1, it plays a crucial role in dietary supplements.
  • Flavoring Agent: Although less prevalent, it can also be used for flavoring food products .

Research into the interactions of isophytol has focused on its safety profile when used as a fragrance ingredient. Toxicological studies indicate that oral toxicity levels are relatively high (LD50 values greater than 5000 mg/kg), suggesting low acute toxicity in mammals . Furthermore, it has been reviewed for potential allergenic properties when applied topically or inhaled, emphasizing the need for careful formulation in consumer products .

Isophytol shares structural similarities with several other terpenoid alcohols. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PhytolC20H40OC_{20}H_{40}OA precursor to chlorophyll; hydroxy group in terminal position
GeraniolC10H18OC_{10}H_{18}OKnown for its rose-like fragrance; used in perfumery
LinaloolC10H18OC_{10}H_{18}OFound in many flowers and spice plants; has calming effects

Uniqueness of Isophytol: Unlike phytol, which directly relates to chlorophyll biosynthesis, isophytol does not have a well-established role as a chlorophyll precursor but may arise from phytol under certain conditions through abiotic transformations. Its extensive use in synthesizing vitamins E and K1 further distinguishes it from other terpenoid alcohols .

Isophytol, chemically designated as 3,7,11,15-tetramethyl-1-hexadecen-3-ol, is a terpenoid alcohol with the molecular formula C₂₀H₄₀O and a molecular weight of 296.53 grams per mole [1] [3]. This compound presents as a colorless viscous liquid with a mild floral herbal green odor, characterized by its lipophilic nature and distinctive physicochemical properties [3]. The compound is registered under Chemical Abstracts Service number 505-32-8 and European Inventory of Existing Commercial Chemical Substances number 208-008-8 [1] [2].

Thermodynamic Parameters

The thermodynamic behavior of isophytol exhibits characteristics typical of long-chain terpenoid alcohols, with specific parameters that reflect its molecular structure and intermolecular interactions [1] [3]. The compound demonstrates significant thermal stability while maintaining distinct phase transition temperatures that are crucial for its industrial applications [2] [3].

Boiling Point and Vapor Pressure Relationships

The boiling point of isophytol has been reported with variations across different sources, ranging from 309°C to 334.88°C under standard atmospheric pressure conditions [1] [2] [3]. The most frequently cited value of 334.88°C represents the boiling point at 760 millimeters of mercury, establishing the baseline for vapor pressure calculations [1]. At 320°C, an alternative boiling point measurement has been documented, indicating potential variations due to purity levels or measurement conditions [2].

The vapor pressure of isophytol at 25°C is extremely low, measured at 1.49×10⁻⁵ millimeters of mercury, reflecting the compound's minimal volatility under ambient conditions [7]. This low vapor pressure is consistent with the molecular weight and structure of the compound, which contains both a long aliphatic chain and multiple methyl substituents that contribute to increased intermolecular van der Waals forces [3].

The relationship between temperature and vapor pressure follows the Antoine equation behavior, where logarithmic vapor pressure increases linearly with the reciprocal of absolute temperature [14] [16]. The flash point of isophytol exceeds 230°F (approximately 110°C), indicating substantial thermal stability and low fire hazard potential under normal handling conditions [3].

Melting Behavior and Phase Transitions

Isophytol exhibits complex melting behavior with reported melting points showing significant variation depending on the measurement method and sample preparation [2] [3]. The estimated melting point is 43.4°C based on predictive calculations, while experimental measurements have reported values as high as 130.5°C [2] [3]. This discrepancy suggests potential polymorphism or the presence of different crystalline forms of the compound.

The melting behavior indicates that isophytol can exist in different solid-state forms, with phase transitions occurring over a range of temperatures rather than at a single discrete point [8]. The compound demonstrates characteristics typical of organic alcohols with long alkyl chains, where intermolecular hydrogen bonding between hydroxyl groups contributes to the crystalline structure stability [8].

Phase transition studies reveal that isophytol undergoes gradual softening before complete melting, a behavior consistent with compounds exhibiting rotational freedom in their alkyl chains while maintaining hydrogen-bonded networks [8]. The density of isophytol at 20°C is 0.8458 grams per cubic centimeter, decreasing to 0.841 grams per milliliter at 25°C, demonstrating normal thermal expansion behavior [1] [3].

PropertyValueTemperature (°C)Reference
Boiling Point334.88°CStandard pressure [1]
Boiling Point320°CStandard pressure [2]
Boiling Point309°CStandard pressure [3]
Melting Point43.4°CEstimated [3]
Melting Point130.5°CExperimental [2]
Vapor Pressure1.49×10⁻⁵ mmHg25 [7]
Density0.8458 g/cm³20 [1]
Density0.841 g/mL25 [3]

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of isophytol reflect its pronounced lipophilic nature, with the compound demonstrating practical insolubility in water while exhibiting excellent solubility in organic solvents [3] [7]. This behavior is consistent with the compound's high octanol-water partition coefficient and its predominantly hydrocarbon structure with a single polar hydroxyl group [2] [3].

In aqueous media, isophytol is classified as practically insoluble, with solubility values too low for accurate quantitative measurement under standard conditions [3] [7]. The hydrophobic character of the compound stems from the long tetramethylated hexadecyl chain, which overwhelms the hydrophilic contribution of the single hydroxyl group [3]. Water solubility is further reduced by the presence of the terminal vinyl group, which provides additional hydrophobic character without contributing to hydrogen bonding capacity [3].

Organic solvent solubility demonstrates the compound's compatibility with lipophilic media [3]. Isophytol shows excellent solubility in chloroform, indicating strong interactions with halogenated solvents [3]. The compound is readily soluble in alcoholic solvents, where hydrogen bonding between the isophytol hydroxyl group and alcohol molecules facilitates dissolution [3]. Ketonic solvents also demonstrate good compatibility with isophytol, suggesting favorable dipole-dipole interactions [3].

The solubility in non-polar organic solvents reflects the compound's ability to participate in van der Waals interactions through its extensive hydrocarbon framework [3]. This characteristic makes isophytol particularly suitable for applications in lipid-based formulations and organic synthesis processes requiring non-aqueous reaction media [3].

Solvent TypeSolubilityInteraction MechanismReference
WaterPractically insolubleHydrophobic exclusion [3] [7]
ChloroformSolubleVan der Waals forces [3]
AlcoholsSolubleHydrogen bonding [3]
KetonesSolubleDipole interactions [3]
Organic solvents (general)SolubleMultiple mechanisms [3]

Surface Tension and Viscosity Characteristics

The surface tension and viscosity properties of isophytol are characteristic of long-chain alcohols with branched structures, though specific quantitative data for these parameters are limited in the available literature [9]. The compound's viscous liquid appearance at room temperature suggests relatively high viscosity compared to shorter-chain alcohols, a property attributed to both molecular weight and intermolecular hydrogen bonding [3] [9].

Viscosity measurements indicate that isophytol exhibits non-Newtonian behavior under certain conditions, with flow properties influenced by temperature and shear rate [9]. The kinematic viscosity has not been precisely determined in standard reference sources, though the compound's classification as a viscous liquid suggests values significantly higher than water or simple alcohols [9].

Surface tension characteristics reflect the compound's amphiphilic nature, with the hydroxyl group providing polar character while the extensive hydrocarbon chain contributes hydrophobic properties [9]. This combination results in surface-active behavior, though isophytol is not classified as a conventional surfactant due to its single polar group and high molecular weight [9].

The viscosity-temperature relationship follows typical organic liquid behavior, with decreasing viscosity as temperature increases [9]. This property is particularly relevant for industrial applications where fluid handling and processing conditions must account for temperature-dependent flow characteristics [9].

Partition Coefficients (Log P) and Environmental Persistence

The octanol-water partition coefficient of isophytol, expressed as Log P, is 8.8, indicating extremely high lipophilicity and strong preference for organic phases over aqueous environments [2] [3]. This high partition coefficient places isophytol among the most lipophilic organic compounds, with implications for both environmental fate and biological interactions [13].

The high Log P value reflects the predominance of the hydrophobic tetramethylated hexadecyl chain over the single hydroxyl group [13]. This property influences the compound's environmental distribution, with strong tendencies toward accumulation in organic matter, sediments, and lipid-rich biological tissues [10] [13].

Environmental persistence studies indicate that isophytol undergoes biodegradation under appropriate conditions, with reported biodegradation rates of 62% after 29 days and 70-80% after 28 days in standard Organisation for Economic Co-operation and Development guideline studies [10]. These results suggest that while the compound is lipophilic, it is not indefinitely persistent in environmental systems [10].

Screening-level environmental assessments using Environmental Protection Agency Suite version 4.1 identify isophytol as possibly persistent but not bioaccumulative based on its structure and physicochemical properties [10]. The biodegradation studies demonstrate that the compound can serve as a carbon source for microbial metabolism under aerobic conditions [10].

The partition coefficient also influences the compound's distribution in biological systems, with preferential accumulation in lipid-rich compartments [13]. This property is relevant for understanding the compound's behavior in biological membranes and its potential for bioaccumulation in food chains [10] [13].

ParameterValueImplicationReference
Log P (octanol-water)8.8Extremely lipophilic [2] [3]
Biodegradation (29 days)62%Moderately biodegradable [10]
Biodegradation (28 days)70-80%Moderately biodegradable [10]
Environmental persistencePossibly persistentRequires monitoring [10]
Bioaccumulation potentialNot bioaccumulativeLower ecological risk [10]

Physical Description

Oily liquid; [Merck Index]

Color/Form

Oily liquid

XLogP3

7.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.307915895 g/mol

Monoisotopic Mass

296.307915895 g/mol

Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg

Heavy Atom Count

21

Density

0.8519 at 20 °C/4 °C

LogP

log Kow = 8.23 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

A831ZI6VIM

GHS Hazard Statements

Aggregated GHS information provided by 1780 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (97.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v.
Purity: > or = 95% v/v (synthetic isophytol, minimum specification)

Other CAS

505-32-8

Wikipedia

Isophytol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

Isophytol is formed by transition-metal-catalyzed addition of malonic ester /to myrcene/ and subsequent acidification.
Synthesis from linalool or citral; ... from acetylene; ... /and/ from pseudoionone and propargyl alcohol.
Total chemical synthesis of isophytol may start from the addition of acetylene (CAS 74-86-2) to acetone (67-64-1) resulting in 3-methyl-1-butyn-3-ol (115-19-5), which is hydrated in the presence of a palladium catalyst to 3-methyl-1-buten-3-ol (115-18-4), which is reacted with either diketene or acetic acid ester to the acetoacetate and the latter thermally reacted to 2-methyl-2-hepten-6-one (110-93-0). Alternatively, 3-methyl-1-buten-3-ol is reacted with isopropenyl methyl ether (116-11-0) to 2-methyl-2-hepten-6-one. In a third synthetic pathway, isoprene hydrochloride is reacted with acetone in the presence of an alkaline condensing agent or in the presence of organic bases as catalysts to 2-methyl-2-hepten-6-one. 2-Methyl-2-hepten-6-one is then reacted with acetylene to dehydrolinalool (29171-20-8), to which isopropenyl methyl ether is added to make pseudoionone (141-10-6). The three double bonds are hydrated to form 6,10-dimethyl-2-undecanone (1604-34-8), which is reacted with acetylene to 3,7,11-trimethyl-1-dodecyn-3-ol (1604-35-9). Isopropenyl methyl ether is added to form 6,10-14-trimethyl-4,5-pentadecadiene-2-one (16647-10-2), which is hydrated to hexahydrofarnesyl acetone (502-69-2). This is again reacted with acetylene to 3,7,11,15-tetramethyl-1-hexadecyn-3-ol (dehydroisophytol, 29171-23-1), which is finally hydrated to isophytol.

General Manufacturing Information

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-: ACTIVE
DECOMPOSITION PRODUCT OF CHLOROPHYLL.

Storage Conditions

Container: tightly closing; high-grade stainless steel, coated steel

Interactions

Gel ointment containing 1% isophytol as the only terpene clearly enhanced percutaneous indomethacin absorption /of rat skin/ in comparison with gel ointment without any terpene, where no indomethacine was found in blood samples. However, the penetration-promoting effect of isophytol was relatively weak, clearly lower than any of the 7 tested monoterpenes, within the range of 4 tested sesquiterpenes; isophytol showed the lowest promoting effect of the 3 diterpenes to which group isophytol itself belongs.

Dates

Last modified: 08-15-2023

Explore Compound Types